molecular formula C21H23NO3 B231299 2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-methyl-, propyl ester CAS No. 18770-76-8

2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-methyl-, propyl ester

Cat. No.: B231299
CAS No.: 18770-76-8
M. Wt: 337.4 g/mol
InChI Key: SERLJPZXBWUPEI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving “2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-methyl-, propyl ester” is not available in the sources I have access to .

Safety and Hazards

Information on the safety and hazards associated with “2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-methyl-, propyl ester” is not available in the sources I have access to .

Properties

IUPAC Name

propyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-13-25-21(23)16(2)14-17-5-9-19(10-6-17)22-15-18-7-11-20(24-3)12-8-18/h5-12,14-15H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLJPZXBWUPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066410
Record name 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-2-methyl-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18770-76-8
Record name Propyl 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18770-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-methyl-, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018770768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-2-methyl-, propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-2-methyl-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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